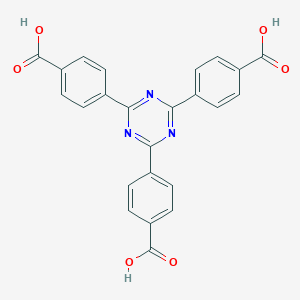

2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

Beschreibung

Significance of Triazine-Based Scaffolds in Reticular Chemistry

Reticular chemistry is the field of building extended structures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), from molecular building blocks. In this context, the 1,3,5-triazine (B166579) core of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine offers a distinct advantage due to its C3 symmetry. nih.gov This high degree of symmetry is instrumental in the formation of highly ordered, crystalline porous materials. nih.gov The planar and rigid nature of the triazine ring further contributes to the creation of stable and predictable framework structures. rsc.org

The nitrogen atoms within the triazine ring also play a crucial role. They provide specific coordination sites for metal ions and can influence the electronic properties of the resulting materials. This makes triazine-based scaffolds highly sought after for applications ranging from gas storage and separation to catalysis. nih.gov The ability to systematically modify the periphery of the triazine core allows for fine-tuning of the properties of the resulting porous polymers. rsc.org

Overview of Carboxylic Acid Functionalized Triazines in Supramolecular Assembly

Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. The three carboxylic acid groups of this compound are the primary drivers for its participation in supramolecular chemistry. These acidic functional groups can engage in a variety of intermolecular interactions, most notably hydrogen bonding and coordination with metal ions.

The directional nature of hydrogen bonds allows for the programmed assembly of intricate, multidimensional networks. researchgate.net In the absence of metal ions, the carboxylic acid moieties can form strong hydrogen bonds with each other or with other complementary molecules, leading to the formation of supramolecular polymers and other complex architectures. csic.es When metal ions are introduced, the carboxylate groups act as potent ligands, coordinating to the metal centers to form robust and often porous metal-organic frameworks. The geometry of the triazine core dictates the spatial orientation of the carboxylic acid groups, which in turn influences the topology of the resulting framework. rsc.org

Research Landscape and Emerging Applications of this compound

The unique characteristics of this compound have positioned it at the forefront of materials science research, leading to a diverse array of emerging applications.

Gas Storage and Separation: Porous materials constructed from this triazine derivative have shown significant promise for the storage of gases like hydrogen and carbon dioxide. For instance, a zinc-based MOF utilizing a derivative, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, demonstrated a hydrogen uptake of 7.6 mmol/g at 77 K and a carbon dioxide uptake of 2.4 mmol/g at 273 K. mdpi.com The well-defined pore structures of these materials allow for selective gas adsorption, making them candidates for gas separation technologies.

Catalysis: The nitrogen-rich triazine core and the potential for incorporating catalytically active metal centers make these materials promising heterogeneous catalysts. Porous organic polymers based on triazine have been shown to act as effective basic organocatalysts for various organic transformations. rsc.org Their high surface area and chemical stability contribute to their catalytic efficiency and reusability. rsc.org

Environmental Remediation: The porous nature of frameworks derived from this compound makes them suitable for the adsorption of pollutants from water. Triazine-based porous organic polymers have demonstrated high efficiency in the removal of dyes, such as methyl orange and methylene (B1212753) blue, from aqueous solutions. mdpi.com

Fluorescent Sensing: The inherent luminescence of some MOFs constructed with this ligand allows for their use as chemical sensors. A zinc-based MOF has been reported as a highly effective and dual-responsive fluorescent chemosensor for the detection of Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solutions through a fluorescence quenching mechanism. researchgate.net

Scope and Objectives of Current Research Trends

Current research efforts are focused on expanding the library of materials based on this compound and further enhancing their performance in various applications. A key objective is the development of synthetic strategies to create materials with even higher surface areas, tailored pore sizes, and enhanced chemical and thermal stability. nih.gov

Researchers are also exploring the incorporation of additional functional groups onto the triazine scaffold to introduce new properties and create multifunctional materials. The development of triazine-based porous organic polymers with tunable basicity and catalytic activity is an active area of investigation. rsc.org Furthermore, the application of these materials in fields such as drug delivery and electronics is a growing area of interest, with the aim of exploiting their unique structural and electronic properties. The overarching goal is to leverage the versatility of this compound to address key challenges in energy, environment, and health. nih.gov

Chemical Data for this compound

| Property | Value |

| CAS Number | 61414-16-2 |

| Molecular Formula | C₂₄H₁₅N₃O₆ |

| Molecular Weight | 441.39 g/mol |

| IUPAC Name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid |

| Synonyms | H₃TATB, 2,4,6-Tris(4-carboxyphenyl)-s-triazine |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in aqueous base and DMSO (with heating) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXUHUYNSYIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407529 | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61414-16-2 | |

| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Application Domains of 2,4,6 Tris 4 Carboxyphenyl 1,3,5 Triazine in Advanced Materials Science

Metal-Organic Frameworks (MOFs) Derived from 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine

Metal-organic frameworks are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. The use of this compound as a tritopic linker has led to the synthesis of a variety of MOFs with diverse structures and properties, particularly in the realm of gas adsorption and separation.

Design and Synthesis of this compound-Based MOFs

The design and synthesis of MOFs utilizing the H3TATB ligand are predicated on the principles of reticular chemistry, where the geometry of the ligand and the coordination preference of the metal center dictate the final topology of the framework.

The inherent C3 symmetry of the this compound ligand has been exploited to generate MOFs with a range of predictable and novel topologies. For instance, the reaction of H3TATB with zinc salts can lead to the formation of a doubly interpenetrated MOF with a chiral (10,3)-a topology. researchgate.net In another example, the combination of H3TATB with zinc ions under specific conditions resulted in a framework with an adamantane (B196018) structure, built from Zn4(μ4-O) clusters linked by the TATB³⁻ ligands. researchgate.net

Furthermore, the use of different metal ions with H3TATB has yielded frameworks with distinct topologies. With cadmium and manganese, 3D close-packed structures with a diamondoid metal-oxygen framework have been reported. researchgate.net When H3TATB is used with a 6-connected Zr6 node, it can result in the spn (3,6)-connected topology, as seen in PCN-777. wpmucdn.com The structural diversity is a direct consequence of the interplay between the rigid triangular geometry of the ligand and the coordination environment of the metal ions. researchgate.netwpmucdn.com

| Metal Ion | Resulting Topology | Reference |

| Zinc | Chiral (10,3)-a, Adamantane | researchgate.net |

| Cadmium | Diamondoid | researchgate.net |

| Manganese | Diamondoid | researchgate.net |

| Zirconium | spn (3,6)-connected | wpmucdn.com |

The three carboxyl groups of the this compound ligand are the primary coordination sites, enabling the formation of the extended MOF structure. In their deprotonated form (TATB³⁻), these carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate bridging, and chelating fashions. This versatility in coordination allows for the formation of stable, multidimensional frameworks.

Hydrothermal and solvothermal methods are the most common techniques employed for the synthesis of this compound-based MOFs. researchgate.netresearchgate.net These methods involve heating a mixture of the metal salt and the H3TATB ligand in a sealed vessel, often in the presence of a high-boiling point solvent or a mixture of solvents.

For example, novel 3D complexes of zinc, cadmium, and manganese with H3TATB have been synthesized under hydrothermal conditions. researchgate.net In a different approach, a nickel-based MOF, Ni₄(TATB)₁.₅(EtO)₃.₅(NEt₃)₄, was synthesized by dissolving the H3TATB linker in a mixture of dimethylformamide (DMF) and triethylamine, followed by the addition of a solution of nickel(II) acetate (B1210297) tetrahydrate in deionized water and ethanol (B145695) at ambient temperature. rsc.org The choice of solvent, temperature, reaction time, and the presence of modulators or deprotonating agents can significantly influence the crystallization process and the final product. researchgate.netrsc.org

| MOF | Metal Salt | Solvents | Temperature | Time | Reference |

| {H₂[Zn₆(μ₄-O)(TATB)₄]}n | Zinc salt | - | Hydrothermal | - | researchgate.net |

| [Cd₃(TATB)₂]n | Cadmium salt | - | Hydrothermal | - | researchgate.net |

| [Mn₃(TATB)₂]n | Manganese salt | - | Hydrothermal | - | researchgate.net |

| Ni₄(TATB)₁.₅(EtO)₃.₅(NEt₃)₄ | Ni(OAc)₂·4H₂O | DMF, Triethylamine, Water, Ethanol | Ambient | Overnight | rsc.org |

| [Bi₂(O)(OH)(TATB)]·H₂O (CAU-35) | Bismuth(III) nitrate (B79036) pentahydrate | Water, DMF | - | ~5 days | rsc.org |

| [Bi(TATB)]·DMF·6H₂O (CAU-7-TATB) | Bismuth(III) nitrate pentahydrate | Methanol, DMF | - | Short reaction times | rsc.org |

Modulated synthesis is a powerful technique used to control the size, morphology, and defect concentration in MOFs. This approach involves the addition of a modulator, typically a monocarboxylic acid, to the reaction mixture. The modulator competes with the organic linker for coordination to the metal centers, thereby influencing the nucleation and growth of the MOF crystals.

While specific studies on the modulated synthesis of this compound-based MOFs are not extensively detailed in the provided search results, the general principles of this technique are applicable. By carefully selecting the modulator and its concentration, it is possible to introduce controlled defects, such as missing linkers or metal clusters, into the framework. tum.dersc.org These defects can create additional open metal sites and enhance the material's performance in applications like gas adsorption and catalysis. rsc.org The modulator-based strategy can also be used to direct the growth of anisotropic multi-domain MOFs, where different domains can be grown on specific facets of a seed crystal. nih.gov

Gas Adsorption and Separation in this compound-Based MOFs

The porous nature of MOFs derived from this compound makes them promising candidates for gas adsorption and separation applications. researchgate.net A significant area of focus has been the capture of carbon dioxide (CO₂). ntu.edu.sg

The nitrogen-rich triazine core of the H3TATB ligand, coupled with the potential for creating open metal sites and tailored pore environments, can lead to favorable interactions with CO₂ molecules. For instance, a novel nickel-based MOF synthesized with H3TATB, denoted as UoB-20, demonstrated an acceptable CO₂ adsorption capacity. rsc.org The presence of amine-based Lewis basic sites within the framework was suggested to contribute positively to its CO₂ uptake. rsc.org The separation of gases is based on differences in their size, shape, and affinity for the MOF's internal surface. The uniform pore sizes of these crystalline materials can enable efficient size-selective separation.

| MOF Name | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |

| UoB-20 (Ni-based) | CO₂ | Acceptable | - | rsc.org |

Catalytic Applications of this compound-Based MOFs

The incorporation of catalytically active metal sites within the porous and stable structure of H3TATB-based MOFs opens up possibilities for their use as heterogeneous catalysts.

The ordered arrangement of metal nodes and functional linkers can create well-defined active sites for a variety of organic transformations.

Research Findings: Research has shown that coordination polymers synthesized using the H3TATB ligand with lanthanide metals, specifically Ytterbium (Yb), can function as heterogeneous catalysts. These Yb-H3TATB materials have been successfully employed in oxidation amidation reactions, utilizing the Lewis acidic Yb centers as the active catalytic sites. This demonstrates the potential of H3TATB-based MOFs to serve as robust, recyclable solid catalysts, though the scope of reactions explored remains limited in published literature. researchgate.net

While MOFs are widely studied for photocatalysis, specific research detailing the photocatalytic performance of frameworks constructed solely with this compound is not prominently available. Studies on closely related ligands, such as 2,4,6-tris-(4-carboxyphenoxy )-1,3,5-triazine (TCPT), have shown that zinc-based MOFs can achieve high degradation efficiencies (~93% for Methyl Orange) under UV irradiation. mdpi.com This suggests that the triazine-carboxyphenyl motif is a promising platform for designing photocatalysts, though direct experimental evidence for the H3TATB ligand itself is pending.

The application of H3TATB-based MOFs in electrocatalysis is an emerging but currently underexplored area. While the ligand has been used to prepare MOFs for the fabrication of electrochemical biosensors, indicating some degree of electrochemical activity, detailed studies focusing on their performance in key electrocatalytic reactions such as the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), or CO2 reduction are not yet available in the scientific literature. chemdad.com Research on analogous triazine-pyridyl ligands has shown that their cobalt-based MOFs can be effective precursors for electrocatalysts for the oxygen reduction reaction, suggesting a potential pathway for future research with H3TATB-based materials. rsc.org

Sensing and Detection Platforms Utilizing this compound-Based MOFs

The unique structural and electronic properties of MOFs constructed from this compound, such as high surface area, tunable porosity, and active sites, make them excellent candidates for developing highly sensitive and selective sensors. The inherent luminescence of many of these frameworks is a key feature exploited for optical sensing applications.

Metal-organic frameworks derived from this compound have demonstrated potential in the detection of volatile organic compounds (VOCs), particularly hazardous nitroaromatic compounds. The porous nature of these materials allows for the efficient adsorption of analyte molecules, and interactions between the guest VOC and the MOF framework can lead to a detectable change in the material's properties, most notably its luminescence.

One study reported a zinc-based MOF, [Zn₃(TDPAT)(H₂O)₃], constructed using a triazine-cored ligand, which exhibits strong room-temperature luminescence. This property was harnessed for the quantitative detection of nitrobenzene (B124822), a toxic VOC. The luminescence of the MOF was effectively quenched upon exposure to nitrobenzene molecules. This quenching effect is attributed to electron transfer from the electron-rich MOF framework to the electron-deficient nitrobenzene, providing a mechanism for highly sensitive detection. rsc.org The ability of the MOF to selectively detect nitrobenzene highlights its potential for applications in environmental monitoring and industrial safety.

Table 1: Performance of a Zn-MOF in Nitrobenzene Sensing

| Property | Value/Description | Reference |

| MOF | [Zn₃(TDPAT)(H₂O)₃] | rsc.org |

| Analyte | Nitrobenzene | rsc.org |

| Sensing Mechanism | Luminescence Quenching | rsc.org |

| Key Feature | Quantitative detection | rsc.org |

The detection of toxic heavy metal ions and anions in aqueous solutions is crucial for environmental protection and public health. MOFs based on this compound have been successfully employed as highly effective fluorescent chemosensors for this purpose. The triazine core and carboxylate groups of the ligand, along with the metal nodes, provide multiple interaction sites for target ions.

A zinc-based MOF synthesized with this compound (H₃tpta) has been shown to be a dual-responsive fluorescent sensor with high selectivity and sensitivity for detecting Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solutions. researchgate.net The strong luminescence of the Zn-MOF is significantly quenched in the presence of these ions. The mechanism for this quenching is attributed to the competitive absorption of excitation energy by the Fe³⁺ and Cr₂O₇²⁻ ions, which overlaps with the excitation spectrum of the MOF. researchgate.net This energy absorption competition diminishes the excitation of the MOF's ligands, leading to a reduction in fluorescence intensity. The performance of this sensor is comparable to other reported materials for the detection of these specific ions. researchgate.net

Research has also demonstrated the utility of other MOFs with triazine-based ligands for detecting ions like Cu²⁺. researchgate.net The ability to selectively detect specific cations and anions, even in the presence of other interfering ions, underscores the potential of these materials for practical sensing applications. rsc.org

Table 2: Research Findings on H₃tpta-Based MOF for Ion Sensing

| MOF System | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Zn-MOF with H₃tpta | Fe³⁺ | Fluorescence Quenching | Comparable to other reported sensors | researchgate.net |

| Zn-MOF with H₃tpta | Cr₂O₇²⁻ | Fluorescence Quenching | Comparable to other reported sensors | researchgate.net |

| Cd-MOF with triazine ligand | Cu²⁺ | Fluorescence Quenching | 3 ppm | researchgate.net |

The application of this compound-based MOFs is extending into the realm of biosensing, where the detection of biologically relevant molecules is critical for disease diagnosis and health monitoring. While the field is still developing, initial studies have shown promise.

For instance, a terbium-based MOF (Tb-MOF) was developed for the multifunctional sensing of several analytes, including the biologically important molecule ascorbic acid (Vitamin C). researchgate.net The luminescent properties of the Tb-MOF allow for the sensitive detection of ascorbic acid. The development of MOF-based sensors for such biomolecules could pave the way for new diagnostic tools. researchgate.net However, the application of H₃TATB-based MOFs in broader clinical diagnostics, such as for common biomarkers like glucose or for specific cancer cell detection, remains an area requiring further dedicated research. The general field of MOF-based biosensors is rapidly expanding, with significant potential for detecting cancer biomarkers, including proteins and nucleic acids, but specific examples utilizing the H₃TATB ligand are not yet widely reported. bohrium.comrsc.org

Drug Delivery Systems and Biomedical Applications of this compound-Based MOFs

The high porosity, large surface area, and potential for functionalization make MOFs attractive candidates for drug delivery systems. MOFs constructed from this compound can encapsulate therapeutic agents within their pores, protecting them from degradation and enabling controlled release.

A key area of research is the use of H₃TATB-based MOFs as carriers for anticancer drugs. A strontium(II)-based MOF, Sr(HTATB)(H₂O)₂₄, synthesized using H₃TATB, has demonstrated excellent capabilities for the delivery of the chemotherapeutic agent 5-fluorouracil (B62378) (5-Fu). tandfonline.com The porous structure of this MOF allows for a remarkably high drug loading capacity.

The release of the encapsulated drug is a critical parameter for therapeutic efficacy. Studies on the Sr(II)-H₃TATB MOF showed a sustained release of 5-Fu over an extended period in a phosphate-buffered saline (PBS) solution, which mimics physiological conditions. tandfonline.com The cumulative release reached approximately 96.5% after 48 hours, indicating efficient delivery of the therapeutic payload. tandfonline.com This controlled release profile is advantageous as it can help maintain therapeutic drug concentrations over time while potentially reducing side effects associated with high initial doses.

Table 3: 5-Fluorouracil (5-Fu) Encapsulation and Release in a Sr(II)-H₃TATB MOF

| Parameter | Result | Reference |

| MOF System | Sr(HTATB)(H₂O)₂₄ | tandfonline.com |

| Drug | 5-fluorouracil (5-Fu) | tandfonline.com |

| Drug Loading Capacity | ~36.48 wt% | tandfonline.com |

| Release Medium | Phosphate Buffer Saline (PBS) | tandfonline.com |

| Cumulative Release (48h) | ~96.5% | tandfonline.com |

For any material to be used in biomedical applications, its biocompatibility is of paramount importance. The toxicity of MOFs is influenced by several factors, including the nature of the metal ions and the organic linkers, as well as particle size and surface properties. nih.gov Zinc, being an essential trace element in the human body, is often considered a good candidate for constructing biocompatible MOFs. nih.govresearchgate.net

Specific studies on H₃TATB-based MOFs have begun to address their biological safety. The in vitro cytotoxicity of the 5-Fu-loaded Sr(II)-H₃TATB MOF was evaluated against human melanoma cell lines using the MTT assay. tandfonline.com Such studies are crucial first steps in determining the potential of these materials for clinical translation. While comprehensive in vivo studies on H₃TATB-based MOFs are still emerging, research on other MOFs provides a framework for future investigations. For example, studies on nanoscale porphyrin-based MOFs have shown low biotoxicity in both in vitro cell models and in vivo zebrafish models. researchgate.net Furthermore, properly engineered MOFs have been used for in vivo positron emission tomography (PET) imaging, demonstrating that with appropriate surface modification, these nanomaterials can be made suitable for systemic administration. nih.gov Future research will likely focus on detailed in vivo biodistribution, pharmacokinetics, and long-term toxicity studies of H₃TATB-based MOFs to fully establish their safety profile for biomedical applications.

Enzyme Encapsulation and Stabilization

Metal-Organic Frameworks (MOFs) constructed from ligands like this compound offer a promising platform for enzyme immobilization, providing a protective microenvironment that enhances enzyme stability and reusability. nih.govacs.org The high porosity, large pore volume, and tunable pore sizes of these frameworks are ideal for physically entrapping enzyme molecules. researchgate.netusf.edu This encapsulation within the MOF's cavities shields the enzymes from harsh conditions such as extreme temperatures and pH, preventing their aggregation or unfolding. acs.org

A key advantage of using MOFs for enzyme immobilization is the ability to create a confined environment that preserves the enzyme's catalytic activity. nih.govmdpi.com For instance, a terbium-based mesoporous MOF using a triazine-1,3,5-tribenzoate linker, structurally analogous to this compound, was successfully used to encapsulate microperoxidase-11 (MP-11). nih.govacs.org The MOF's hierarchical cavities, with cage diameters of 3.9 and 4.7 nm, were perfectly sized to house the enzyme, which has dimensions of approximately 3.3 × 1.7 × 1.1 nm. nih.govacs.org

The immobilization of enzymes within such frameworks can be achieved through several methods, including post-synthetic infiltration (pore entrapment) and in situ encapsulation (co-precipitation). acs.orgmdpi.com In the infiltration approach, enzymes diffuse into the pre-synthesized MOF pores. acs.org The in situ method involves the formation of the MOF structure around the enzyme molecules, which are present in the reaction mixture. mdpi.com This latter technique is particularly useful for encapsulating larger enzymes that may not easily diffuse into pre-formed pores. acs.org The resulting enzyme@MOF composites not only show improved stability but also offer enhanced recyclability, a crucial factor for industrial applications. nih.gov

Covalent Organic Frameworks (COFs) Incorporating this compound

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netescholarship.org The use of this compound or its derivatives as a structural node allows for the creation of highly stable and functional COFs. researchgate.net

Design Principles for this compound-Linked COFs

The design of COFs based on this compound hinges on the principles of reticular chemistry, which enables the predetermined assembly of molecular building blocks into extended, ordered structures. researchgate.netresearchgate.net The trigonal (C3) symmetry of the triazine core is fundamental to forming hexagonal 2D lattices, a common and stable topology for COFs. researchgate.net

Key design considerations include:

Linker Geometry: The rigid, planar geometry of the triazine-based linker dictates the pore size and shape of the resulting framework. By combining it with linear or angled co-monomers, various network topologies can be targeted. escholarship.orgresearchgate.net

Reversibility of Linkage Chemistry: The formation of COFs relies on reversible covalent bond formation, which allows for "error correction" during the crystallization process, leading to a highly ordered material instead of an amorphous polymer. researchgate.net Imine, boronate ester, and β-ketoenamine linkages are commonly employed for this purpose. researchgate.net

Reticular Synthesis Strategies for COF Formation

Reticular synthesis is the deliberate strategy of assembling pre-designed molecular building blocks into a target topology. escholarship.orgresearchgate.net For COFs incorporating a triazine core, this involves the polycondensation reaction between the triazine-based monomer (or a functionalized derivative like an amine or aldehyde) and a complementary linker.

A common approach is solvothermal synthesis, where the monomers are heated in a high-boiling-point solvent mixture, often with an acid catalyst to promote the reversible imine linkage formation. researchgate.net The choice of solvent, reaction time, and temperature are critical parameters that influence the crystallinity and morphology of the final COF product. The dynamic nature of the covalent bond formation allows the system to self-correct and settle into the most thermodynamically stable, crystalline state. researchgate.net This approach has been used to create complex COFs with multiple types of linkers and vertices, expanding the structural diversity beyond simple hexagonal or square grids. escholarship.orgresearchgate.net

Porosity and Surface Area Characteristics of this compound-COFs

COFs derived from triazine-based linkers are known for their permanent porosity and high specific surface areas. researchgate.netnih.gov These properties are a direct result of their crystalline, ordered structure, which prevents the pores from collapsing upon solvent removal. The Brunauer–Emmett–Teller (BET) surface area of these materials can be exceptionally high, with some 2D COFs exhibiting values exceeding 2,000 m²/g. researchgate.net

The table below summarizes the porosity characteristics of representative triazine-based COFs, illustrating the range of surface areas achievable through different linker combinations.

| COF Name | Linker Combination | BET Surface Area (m²/g) | Pore Size (Å) | Reference |

| A Stable 2D COF | Methoxy-functionalized diamine + dialdehyde | 2,105 | ~27 | researchgate.net |

| TPTTPA-COF | Triazine-based triamine + Triazine-based trialdehyde | 207.71 | N/A | rsc.org |

| TMPTTPA-COF | Methoxy-functionalized triazine-based trialdehyde + Triazine-based triamine | 104.85 | N/A | rsc.org |

| A 3D Adamantane-based COF | Adamantane-based tetra-aldehyde + triamine | >3400 | up to 33 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The ability to tune pore size and surface area by selecting different linker lengths and geometries is a key advantage of COF design. nih.gov

Applications in Energy Storage and Conversion

The unique electronic properties and porous nature of COFs made from this compound and its derivatives make them promising candidates for energy storage and conversion applications. lookchem.comchemdad.com The presence of heteroatoms like nitrogen within the triazine core can enhance redox activity and charge transport. rsc.org

Furthermore, triazine-based COFs have been explored as photocathodes for photoelectrochemical (PEC) hydrogen evolution. researchgate.net By creating a donor-acceptor structure within the COF framework, it is possible to enhance visible-light absorption and improve charge separation and transport. A triazine-based COF demonstrated significantly enhanced photocurrent density for hydrogen production compared to related structures without the donor-acceptor motif. researchgate.net

Adsorption and Separation Performance in COF Systems

The well-defined pores and high surface area of triazine-based COFs make them highly effective materials for adsorption and separation processes. nih.gov The ability to functionalize the pore walls allows for the selective capture of specific molecules, including harmful gases and environmental pollutants. nih.govmdpi.com

While much of the specific research on adsorption with triazine-carboxylate linkers has focused on MOFs, the principles are directly applicable to COFs. For instance, MOFs built with triazine-based ligands have shown potential for CO₂ adsorption. lookchem.comchemdad.comrsc.org The nitrogen atoms in the triazine ring can act as Lewis basic sites, creating favorable interactions with acidic gases like CO₂.

In COF systems, the uniform pore size distribution enables efficient molecular sieving. By carefully designing the pore apertures, it is possible to create COFs that can separate gases based on their kinetic diameters. The chemical tunability of COFs allows for the introduction of specific binding sites to enhance the selectivity for target molecules, making them promising platforms for applications such as carbon capture, air purification, and the separation of valuable chemicals. nih.gov

Coordination Polymers and Supramolecular Assemblies of this compound

The molecular structure of this compound, a C3-symmetric aromatic tricarboxylic acid, makes it an exceptional building block, or "linker," for the construction of highly ordered, multi-dimensional materials. Its rigid triazine core and three radially extending carboxyphenyl arms allow it to connect with metal ions or metal clusters to form crystalline coordination polymers, often referred to as metal-organic frameworks (MOFs). These materials are a cornerstone of supramolecular chemistry and are designed by programming molecular interactions to achieve specific network structures. The interaction of this linker, also known by synonyms such as 4,4′,4′′-s-Triazine-2,4,6-triyl-tribenzoic acid (H3TATB), with various metal salts under conditions like hydrothermal synthesis, leads to the formation of three-dimensional (3D) frameworks. researchgate.net

The formation of coordination polymers from this compound is a classic example of molecular self-assembly, where the final structure is dictated by the interplay between the ligand's geometry and the metal ion's coordination preference. The primary driving force for this assembly is the interaction between the carboxyl (-COOH) groups of the ligand and the metal ions.

Initially, in the absence of metal ions, the molecules can form two-dimensional honeycomb networks on surfaces through hydrogen bonding between their carboxyl groups. nih.gov However, the introduction of metal ions such as Cu²⁺ or Fe³⁺ triggers a transformation from these hydrogen-bonded structures to more robust metal-organic coordination networks. nih.gov Scanning tunneling microscopy has shown that the metal ions effectively "stitch" the ligands together by coordinating with the carboxyl groups. nih.gov The coordination mode can vary; for instance, a Cu²⁺ ion has been observed to coordinate with two carboxyl groups, whereas an Fe³⁺ ion can coordinate with either two or three, leading to different structural motifs. rsc.org This process displaces the weaker hydrogen bonds in favor of stronger, more directional metal-carboxylate coordination bonds, which serve as the vertices and linkers of the resulting framework.

The combination of a tritopic linker like this compound with various metal centers gives rise to a wide array of network topologies. The final topology is a result of the coordination geometry of the metal ion (e.g., tetrahedral, octahedral) and the flexibility of the linker. Even with the same set of building blocks, different reaction conditions can yield different structural outcomes.

A notable example is the formation of a novel metal-organic framework synthesized through a solvothermal reaction between a related ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), and zinc nitrate. mdpi.com Structural analysis confirmed the creation of a three-dimensional framework with a distinctive paddle-wheel secondary building unit. mdpi.com This structure exhibits a two-fold interpenetrated 3D framework, a common but fascinating feature in MOF chemistry where two identical networks grow through one another without being covalently linked. mdpi.com This interpenetration can significantly influence the material's porosity and stability. The resulting material was found to be ultramicroporous with a median pore width of approximately 6.5 Å. mdpi.com

Table 1: Examples of Coordination Network Topologies

| Ligand | Metal Ion | Key Structural Feature | Resulting Topology |

|---|

Proton-conducting materials are critical for electrochemical devices such as fuel cells. Metal-organic frameworks are being intensively studied in this area due to their potential to provide ordered pathways for proton transport. The mechanism of conduction in MOFs typically relies on the presence of proton carriers, such as water molecules or hydronium ions, within the pores, and a network of hydrogen bonds to facilitate transport via Grotthuss (proton hopping) or vehicle (diffusion of carriers) mechanisms.

The structure of this compound, with its carboxyl groups and nitrogen-containing triazine core, possesses inherent proton-donating and accepting sites. These functional groups could theoretically participate in hydrogen-bonding networks within the pores of a MOF, especially when hydrated. However, while the design principles for proton-conducting MOFs are well-established, specific research quantifying the proton conductivity of frameworks synthesized solely with this compound is not widely available in the reviewed literature. Comparative studies on related complexes suggest that modifying such ligands or the guest molecules within the pores can significantly enhance proton conductivity. researchgate.net

Coordination polymers derived from this compound exhibit significant potential in the fields of luminescence and optoelectronics. The aromatic nature of the ligand makes it an excellent chromophore, capable of absorbing and transferring energy, a property that can be finely tuned upon coordination with different metal ions.

Luminescent Sensing: Research has demonstrated that MOFs built with this ligand can act as highly effective fluorescent sensors. A Zn(II)-based MOF, for instance, shows high selectivity and sensitivity for detecting Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solutions through a fluorescence quenching mechanism. researchgate.net Furthermore, the ligand has been used to synthesize lanthanide-based complexes (Tb³⁺, Eu³⁺) that are designed for ratiometric luminescence temperature sensing. A mixed-lanthanide (Tb₀.₉₉Eu₀.₀₁-TCTZ) complex functions as a ratiometric thermometer, with its emission color changing visibly from green at 303 K to red at 403 K. This material exhibits a maximum relative sensitivity (Sr) as high as 5.36% K⁻¹ at 403 K, making it superior to many previously reported materials.

Optoelectronic Applications: Beyond sensing, the compound is noted for its use as an electrochromic material (ECM). ECMs can change their optical properties in response to an electrical stimulus, making them suitable for applications like smart windows, electronic paper, and advanced energy storage devices.

Table 2: Luminescence Properties and Sensing Applications

| Metal Ion(s) | Target Analyte / Application | Sensing Mechanism | Key Performance Metric |

|---|---|---|---|

| Zn(II) | Fe³⁺ and Cr₂O₇²⁻ ions | Fluorescence Quenching | High selectivity and sensitivity in aqueous solutions. researchgate.net |

| Tb³⁺ / Eu³⁺ | Temperature | Ratiometric Luminescence | Max. relative sensitivity (Sr) of 5.36% K⁻¹ at 403 K. |

This compound as a Building Block for Polymeric Materials

In addition to forming coordination polymers with metals, the triazine core of this compound serves as a valuable building block for purely organic, covalently linked materials known as Porous Organic Polymers (POPs). POPs are noted for their high stability, low density, and tunable porosity. Triazine-based POPs are particularly attractive due to their high nitrogen content and the geometric precision afforded by the triazine scaffold.

While the carboxyl groups of the title compound can be used for polymerization (e.g., forming polyesters or polyamides), much of the research has focused on using its close derivatives. For example, the amino-functionalized analogue, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (TAPT), is a common monomer. A series of azo-bridged POPs have been synthesized via the reductive homocoupling of 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine (B1623257) (TNPT), another derivative. These triazine-based azo-polymers show high thermal stability, often up to 250-350 °C. The resulting materials are porous and have been investigated for gas sorption and separation. This work highlights how the rigid, C3-symmetric triazine core is a powerful platform for creating robust, porous networks through strong covalent bonds, independent of metal coordination.

Integration into Conjugated Microporous Polymers (CMPs)

While the direct synthesis of a formally classified Conjugated Microporous Polymer (CMP) using exclusively this compound is not extensively documented in dedicated literature, its derivatives and analogous triazine compounds are widely employed in the creation of various porous organic polymers (POPs). The inherent properties of the this compound molecule make it a highly suitable candidate for the formation of microporous networks. The rigid triazine core can act as a node, and the three phenyl arms provide the struts, leading to a three-dimensional porous structure. The carboxylic acid groups are particularly useful as they can undergo a variety of condensation reactions to form stable covalent linkages.

A notable example of its application in creating porous polymeric structures is in the synthesis of hyperbranched polyamides. Through a one-pot polycondensation reaction with p-phenylenediamine (B122844), this compound has been used to create amorphous and soluble polymers. These hyperbranched structures, while not strictly CMPs, exhibit characteristics of porous materials and demonstrate the viability of this triazine derivative as a monomer for porous polymer synthesis.

The resulting hyperbranched polyamides exhibit strong blue light emission in solution, with emission maxima ranging from 457 to 476 nm. researchgate.net This fluorescence is a key feature of conjugated materials and underscores the potential for creating photoactive porous frameworks from this monomer. The general synthetic approach for such polymers involves the reaction of the carboxylic acid groups of the triazine monomer with amine groups of a co-monomer, forming robust amide bonds.

The porosity and high surface area of such triazine-based polymers make them suitable for applications like gas adsorption and storage. Although specific data for CMPs from this compound is limited, related triazine-based porous polymers have shown significant promise. For instance, triazine-based POPs synthesized from other derivatives have demonstrated good thermal stability and notable CO2 uptake capacities.

| Polymer Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Hyperbranched Polyamide | This compound, p-phenylenediamine | Amorphous, Soluble in DMSO, Strong blue light emission (457–476 nm) researchgate.net | Fluorescent sensors, Porous membranes |

| Triazine-based POPs (general) | Various triazine derivatives and linkers | High thermal stability, Porosity, High surface area | Gas adsorption and separation, Catalysis |

Role in Organic Semiconductor Development

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes this compound an excellent component for the construction of organic semiconductors, particularly in the context of donor-acceptor (D-A) architectures. In such systems, the triazine core functions as a strong electron acceptor, which can be coupled with electron-donating moieties to create materials with tailored electronic and photophysical properties.

The aforementioned hyperbranched polyamides synthesized from this compound and p-phenylenediamine are a prime example of this principle. researchgate.net In this D-A architecture, the p-phenylenediamine units act as electron donors, while the triazine core of the H3TATB monomer serves as the electron acceptor. This intramolecular charge transfer character is responsible for the observed strong blue light emission, a desirable property for applications in organic light-emitting diodes (OLEDs).

The 1,3,5-triazine unit is a versatile building block for creating star-shaped molecules and dendrimers that have found use in a variety of organic electronic applications. researchgate.net The substitution of the triazine ring with different donor substituents allows for the fine-tuning of the material's optical and electronic properties. researchgate.net For instance, triazine-based host materials for blue phosphorescent OLEDs have been developed, demonstrating high glass-transition temperatures and triplet energies. researchgate.net The use of this compound provides a pathway to incorporate this electron-accepting core into larger polymeric or dendritic structures through its carboxylic acid functionalities.

Materials incorporating the 2,4,6-triphenyl-1,3,5-triazine (B147588) core are known to exhibit improved thermal stability and beneficial photophysical properties due to enhanced electron-transfer processes. nih.gov This makes them suitable for use in OLEDs and other optoelectronic devices. The development of materials based on this compound can lead to the creation of efficient blue light emitters, which are a critical component for full-color displays and solid-state lighting.

| Material Type | Key Structural Feature | Electronic Role of Triazine Core | Resulting Properties | Application |

|---|---|---|---|---|

| Hyperbranched Polyamides | Donor-acceptor architecture with p-phenylenediamine researchgate.net | Electron Acceptor researchgate.net | Strong blue light emission (457–476 nm) researchgate.net | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| Triazine-based Host Materials | Star-shaped or dendritic structures | Electron-transporting and hole-blocking | High triplet energy, Good thermal stability researchgate.net | Blue Phosphorescent OLEDs researchgate.net |

Advanced Characterization and Analytical Techniques in 2,4,6 Tris 4 Carboxyphenyl 1,3,5 Triazine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine and its derivatives. These techniques provide detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure in solution. For H3TATB, ¹H NMR spectroscopy reveals characteristic signals for the aromatic protons. In a typical spectrum recorded in DMSO-d6, distinct doublets can be observed, for instance at δ=8.80 ppm and δ=8.18 ppm, corresponding to the protons on the phenyl rings. chemicalbook.com ¹³C NMR spectroscopy complements this by identifying the carbon environments, including those of the carboxylic acid groups, the aromatic rings, and the central triazine core. mdpi.com For related compounds, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used for unambiguous assignment of proton and carbon signals. mdpi.com

| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| This compound (H3TATB) | DMSO-d6 | 8.80 (d, J=8.5 Hz, 6H) | Aromatic Protons |

| 8.18 (d, J=8.5 Hz, 6H) | |||

| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Not Specified | 7.989 (dt, 6H) | Aromatic Protons |

| 7.376 (dt, 6H) |

Fourier-Transform Infrared (FT-IR) Spectroscopy is routinely used to identify the functional groups present in the molecule. The FT-IR spectrum of triazine-based compounds will typically show characteristic absorption bands for the C=O stretching of the carboxylic acid groups, C=N stretching of the triazine ring, and various C-H and C=C vibrations of the aromatic phenyl rings. nih.gov This technique is invaluable for confirming the successful synthesis of the compound and for studying its interactions when incorporated into larger structures like metal-organic frameworks (MOFs).

UV-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis absorption spectra of materials derived from this ligand are used to study their optical properties. For example, in the context of photocatalysis, UV-Vis spectroscopy is used to monitor the degradation of dyes by tracking the changes in their characteristic absorption peaks over time. mdpi.com

X-ray Diffraction Studies for Crystallographic Analysis

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of materials. Both single-crystal and powder XRD are employed in the study of this compound-based materials.

Single-Crystal X-ray Diffraction (SCXRD) allows for the precise determination of the three-dimensional atomic arrangement within a crystal. While obtaining suitable single crystals of the ligand itself can be challenging, SCXRD is extensively used to characterize MOFs synthesized from it. For instance, a zinc-based MOF synthesized using a related ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), was found to form hexagonal rod-shaped crystals. mdpi.com SCXRD analysis revealed a trigonal crystal system with a P-31c space group, detailing a complex 3D framework with a two-fold interpenetration. mdpi.comresearchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It is crucial for confirming the phase purity of a synthesized batch of material by comparing the experimental diffraction pattern with a calculated pattern derived from single-crystal data. mdpi.comresearchgate.net PXRD is also used to assess the structural stability of materials after various treatments, such as solvent exchange or exposure to different environments. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | P-31c |

| Morphology | Hexagonal rod-shaped crystals |

| Framework | Two-fold interpenetrated 3D framework |

Electron Microscopy for Morphological and Nanostructural Investigation

Electron microscopy techniques are essential for visualizing the surface morphology, size, and shape of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. In the context of MOFs or other crystalline materials derived from this compound, SEM is used to observe the crystal morphology, such as the hexagonal rod-like shapes reported for some frameworks, and to assess the uniformity and size distribution of the crystals. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher magnification, allowing for the investigation of the internal structure and nanostructural features of materials. TEM can be used to visualize the porous network within MOFs and to confirm the presence of specific structural motifs at the nanoscale.

Porosimetry for Surface Area and Pore Size Distribution Determination

The utility of this compound as a building block for porous materials like MOFs necessitates a thorough characterization of their porous properties. Porosimetry, typically through gas sorption analysis, is the primary method for this evaluation.

Nitrogen (N₂) adsorption-desorption analysis at 77 K is the standard technique to determine the specific surface area, pore volume, and pore size distribution. For microporous materials derived from triazine-based ligands, the resulting isotherm is often a Type I(a) according to the IUPAC classification, which is characteristic of materials with narrow micropores (< ~1 nm). mdpi.comresearchgate.net

Due to the nature of micropore filling, the Brunauer-Emmett-Teller (BET) model may not be suitable. mdpi.com Instead, the Langmuir model, which assumes monolayer adsorption, is often more appropriate for estimating the surface area of microporous MOFs. mdpi.com For a zinc-based MOF using a related TCPT ligand, a Langmuir surface area of 711 m²/g was determined. mdpi.com Further analysis using methods like the t-plot, Horváth–Kawazoe, and Dubinin–Radushkevich can provide more detailed information on the micropore volume and the median pore width. mdpi.comresearchgate.net The sorption properties for other gases like carbon dioxide (CO₂) and hydrogen (H₂) are also evaluated to assess the material's potential for gas storage and separation applications. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Isotherm Type (N₂ at 77 K) | Type I(a) (Ultramicroporous) |

| Langmuir Surface Area | 711 m²/g |

| Median Pore Width | ~6.5 Å (~0.65 nm) |

| CO₂ Uptake (at 273 K) | 2.4 mmol/g |

| H₂ Uptake (at 77 K) | 7.6 mmol/g |

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of a material. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data reveals the temperatures at which the material decomposes or loses solvent molecules.

For this compound and its derived MOFs, TGA is used to establish their operational temperature limits. The thermal decomposition of the ligand itself can occur in a multi-step process. mdpi.com MOFs constructed from this or similar ligands often exhibit high thermal stability, with frameworks reported to be stable up to 550 °C. mdpi.comresearchgate.net This high stability is a desirable property for applications in catalysis, gas storage, and sensing, which may occur at elevated temperatures.

Advanced Hyphenated Techniques for Application-Specific Analysis

To gain deeper insights, especially in application-focused research, advanced and hyphenated analytical techniques are employed.

TGA coupled with Differential Scanning Calorimetry (TGA/DSC) provides simultaneous information on mass loss (TGA) and heat flow (DSC). mdpi.comresearchgate.net This allows for the correlation of decomposition events with endothermic or exothermic processes, offering a more complete picture of the thermal behavior of the material.

Electrochemical Techniques are vital when materials derived from this compound are investigated for applications like biosensors or electrocatalysis. chemicalbook.comlookchem.com For instance, MOFs prepared using this ligand have been explored for fabricating electrochemical biosensors. chemicalbook.comlookchem.com Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy would be used to characterize the sensor's performance.

Luminescence Spectroscopy is employed when investigating the photophysical properties of these materials, particularly for sensing or light-emitting applications. researchgate.netnih.gov The fluorescence properties, including emission and excitation spectra, quantum yields, and lifetimes, are studied to understand how the framework interacts with analytes or to evaluate its potential for use in LEDs. researchgate.netresearchgate.net For example, a Zn-MOF based on this ligand has been shown to be a highly effective dual-responsive fluorescent sensor for certain metal ions in aqueous solutions. researchgate.net

Theoretical and Computational Investigations of 2,4,6 Tris 4 Carboxyphenyl 1,3,5 Triazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules from first principles. liu.senih.gov For the 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine linker, DFT calculations are crucial for understanding its intrinsic characteristics, which in turn dictate how it assembles into larger porous frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Research efforts employ DFT to determine the optimized molecular geometry, electron distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Furthermore, DFT is used to calculate the electrostatic potential surface, which maps the charge distribution and identifies electron-rich (negative potential) and electron-poor (positive potential) regions. This is particularly important for predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the structure of resulting frameworks. Calculations of properties like deprotonation energies for the carboxylic acid groups can offer insights into the formation mechanisms of MOFs under different pH conditions. nih.gov Hybrid DFT methods, such as B3LYP with a 6-31G(d) basis set, have been successfully used to study the properties of MOFs constructed from this linker. researchgate.net These computational studies provide a foundational understanding that assists in interpreting experimental results and designing new materials. liu.se

Table 1: Representative Electronic Properties of a Triazine-based Linker Calculated via DFT

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 0 to 2 D | Measures molecular polarity |

| Partial Atomic Charges | Varies by atom | Determines electrostatic interaction sites |

Molecular Dynamics Simulations for Host-Guest Interactions in Porous Materials

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com Within the context of porous materials derived from this compound, MD simulations provide invaluable insights into the dynamic behavior of the framework and its interactions with guest molecules such as gases or solvents. mdpi.comarxiv.org

Unlike static calculations, MD simulations capture the flexibility of the framework, including phenomena like "breathing" or gate-opening, where the pore structure changes in response to external stimuli like pressure, temperature, or the presence of guest molecules. mdpi.com This is critical for accurately modeling processes like gas diffusion and selective adsorption. The simulations solve Newton's equations of motion for a system of interacting atoms, with the forces between atoms being described by a force field. mdpi.com

Key applications of MD in this area include:

Diffusion of Guest Molecules: MD can be used to calculate the diffusion coefficients of guest molecules within the pores, revealing the pathways they take and identifying any bottlenecks or preferential binding sites. mdpi.com

Framework Stability: Simulations at different temperatures can assess the thermal stability of the framework, showing how vibrations and structural distortions evolve. nih.gov

Host-Guest Binding: MD can elucidate the specific interactions (e.g., van der Waals, electrostatic) that govern the binding of a guest molecule to the framework, providing a detailed picture of the adsorption process at the atomic level. mdpi.com

While classical force fields are often used, more advanced techniques like Density Functional Tight Binding (DFTB) can be combined with MD to offer a more accurate, quantum-based description of the interatomic forces, which is particularly useful for complex systems. nih.gov

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Phenomena

Grand Canonical Monte Carlo (GCMC) is the premier computational technique for predicting the adsorption properties of porous materials. oregonstate.eduresearchgate.net For frameworks built with the this compound linker, GCMC simulations are used to predict gas uptake capacities, adsorption isotherms, and selectivity for gas mixtures, which are critical performance metrics for applications like carbon capture and hydrogen storage. nih.gov

In a GCMC simulation, the porous material is typically treated as a rigid structure, and the simulation volume (the pore space) is connected to a hypothetical reservoir of gas molecules at a fixed chemical potential (or pressure) and temperature. oregonstate.eduarxiv.org The simulation proceeds by attempting random moves: insertion of a gas molecule, deletion of a gas molecule, or translation/rotation of an existing molecule within the pores. oregonstate.edu These moves are accepted or rejected based on statistical mechanics principles, allowing the system to reach equilibrium and determine the average number of adsorbed molecules at a given pressure.

The primary outputs of GCMC simulations are:

Adsorption Isotherms: Plots of the amount of gas adsorbed versus pressure at a constant temperature. These can be directly compared with experimental measurements. researchgate.net

Isosteric Heat of Adsorption (Qst): A measure of the strength of the interaction between the gas molecules and the framework material. Higher Qst values indicate stronger binding.

Selectivity: For a gas mixture, GCMC can predict the preferential adsorption of one component over another, a key parameter for separation applications.

For example, GCMC simulations can be used to understand the high hydrocarbon adsorption uptakes observed experimentally in MOFs like FJI-C1, which is constructed from the H3TATB linker. researchgate.net The simulations often employ general-purpose force fields like the Universal Force Field (UFF) to describe the interactions between the guest molecules and the framework atoms. arxiv.org

Table 2: Typical Outputs from GCMC Simulations for a Porous Material

| Parameter | Description | Application |

| Gas Uptake (mmol/g or cm³/g) | Amount of gas adsorbed per unit mass of adsorbent at a specific pressure and temperature. | Gas storage capacity (e.g., H₂, CH₄) |

| Adsorption Isotherm | A plot of gas uptake vs. pressure, showing how adsorption changes with pressure. | Characterizes adsorption behavior |

| Selectivity (α) | Ratio of the molar fractions of two components in the adsorbed phase divided by the ratio in the bulk phase. | Gas separation performance (e.g., CO₂/N₂) |

| Isosteric Heat of Adsorption (Qst) | The enthalpy change upon adsorption, indicating the strength of adsorbent-adsorbate interactions. | Predicts binding energy |

Force Field Development for this compound and its Frameworks

The accuracy of classical simulations like Molecular Dynamics and Grand Canonical Monte Carlo is fundamentally dependent on the quality of the force field used to describe the interatomic interactions. A force field is a set of mathematical functions and parameters that define the potential energy of a system of atoms. For materials based on this compound, developing an accurate force field is a non-trivial but essential task.

Generic, rule-based force fields such as the Universal Force Field (UFF) or DREIDING provide parameters for nearly every element in the periodic table and are often used for initial screenings due to their broad applicability. nih.gov However, their accuracy can be limited for specific chemical environments found in MOFs. nih.gov For high-fidelity predictions, force fields must be specifically parameterized or refined.

The process of force field development typically involves:

Defining Functional Forms: Choosing mathematical equations for bond stretching, angle bending, torsional (dihedral) rotations, and non-bonded interactions (van der Waals and electrostatic).

Parameterization: Determining the parameters (e.g., force constants, equilibrium bond lengths/angles, partial atomic charges, van der Waals radii) for these equations. This is often done by fitting the force field's energy and force calculations to data from high-level quantum mechanical calculations (e.g., DFT) or experimental data (e.g., crystal structures, vibrational frequencies, or bulk mechanical properties). nih.govcalpoly.edu

Validation: Testing the force field by using it to predict properties that were not included in the parameterization process and comparing the results with known experimental or quantum mechanical data. nih.gov

Recently, machine learning has emerged as a powerful tool to generate highly accurate force fields (machine-learned potentials) by learning the relationship between atomic positions and energies/forces directly from large DFT datasets, offering a route to achieving near-DFT accuracy with the efficiency of classical potentials. elsevierpure.com

Predictive Modeling of Material Performance

Predictive modeling, particularly through the use of machine learning (ML), represents a paradigm shift in materials discovery. nih.gov Instead of synthesizing and testing materials one by one, or even simulating them individually, ML models can rapidly screen vast libraries of hypothetical structures to identify top candidates for a specific application.

For porous materials like MOFs and COFs, including those that could be constructed from this compound, the process involves several steps:

Database Generation: A large database of materials is created. This can include experimentally synthesized structures or, more commonly, computationally generated hypothetical structures. For each material, key properties are calculated using methods like GCMC (e.g., gas uptake) or DFT. arxiv.orgnih.gov

Feature Engineering: Each material in the database is characterized by a set of numerical descriptors, or "features." These can include simple geometric properties like pore limiting diameter, void fraction, and volumetric surface area, as well as chemical information. nih.gov

Model Training: An ML algorithm—such as Random Forest, Gradient Boosting, or a Neural Network—is trained on this database. arxiv.orgarxiv.org The model learns the complex relationships between the structural features and the target performance property (e.g., CO₂ uptake at 1 bar).

Prediction and Screening: Once trained, the model can predict the performance of thousands or even millions of new candidate structures in seconds, using only their easily calculated structural features as input. youtube.com This allows for an unprecedented acceleration of the materials discovery process.

These predictive models not only identify promising materials but can also provide insights into structure-property relationships, guiding chemists and materials scientists on which structural motifs are most important for achieving desired performance. nih.govarxiv.org

Table 3: Components of a Machine Learning Model for Predicting MOF Gas Adsorption Performance

| Component | Example | Role in the Model |

| Input Features | Pore Limiting Diameter, Void Fraction, Volumetric Surface Area, Density | Numerical descriptors that characterize the MOF structure. |

| Target Property | CO₂ Uptake (mmol/g), H₂ Capacity (wt%), CH₄/N₂ Selectivity | The performance metric the model is trained to predict. |

| ML Algorithm | Random Forest, XGBoost, Artificial Neural Network | The mathematical framework that learns the feature-property relationship. arxiv.orgarxiv.org |

| Training Data | Large database of MOFs with calculated structures and properties. | The knowledge base from which the algorithm learns. |

| Model Output | Predicted performance for a new, un-tested MOF structure. | Enables rapid screening and identification of promising candidates. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions using cyanuric chloride and substituted phenyl derivatives. Optimization involves controlling stoichiometric ratios (e.g., 1:3 for tri-substitution), temperature (60–100°C), and base selection (e.g., triethylamine) to minimize side products. Post-synthesis purification via recrystallization from DMF/ethanol mixtures enhances purity (>95%) .

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and absence of unreacted precursors.

- FT-IR : Identification of carboxyl (-COOH) and triazine ring vibrations (e.g., 1550 cm⁻¹ for C=N stretching).

- XRD : Crystallinity analysis, with reference to simulated patterns from databases like Cambridge Structural Database .

- Elemental Analysis : Validation of C, H, N, and O content against theoretical values (e.g., C: 65.31%, H: 3.42%, N: 9.52%) .

Q. How is this compound utilized as a ligand in coordination chemistry?

- Methodological Answer : The carboxylate groups enable chelation with metal ions (e.g., Co²⁺, Fe³⁺) to form stable coordination polymers. Experimental protocols involve mixing the ligand with metal salts in solvothermal conditions (e.g., 120°C for 24 hrs in DMF/H₂O). Stability is assessed via thermogravimetric analysis (TGA) and PXRD post-synthesis .

Advanced Research Questions

Q. What strategies enhance the photocatalytic activity of MOFs incorporating this compound?

- Methodological Answer : Encapsulating transition metal ions (e.g., Pt⁴⁺) into the MOF structure (e.g., PCN-9) via post-synthetic adsorption improves charge separation. For example, soaking PCN-9 in PtCl₄ solutions (0.1–1.0 mM) for 12 hrs enhances H₂ generation rates by 3×. Activity is quantified using gas chromatography (GC) under UV-vis irradiation (λ > 420 nm) .

Q. How do solvatochromic effects influence the photophysical properties of triazine derivatives?

- Methodological Answer : Solvatochromism is studied via UV-vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane to DMSO). Computational modeling (DFT/TD-DFT) correlates emission shifts (Δλ ~50 nm) with solvent dielectric constants. For example, charge-transfer transitions in this compound exhibit bathochromic shifts in polar solvents due to stabilization of excited states .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of triazine-based MOFs?

- Methodological Answer : Discrepancies often arise from differences in:

- Synthetic Conditions : Temperature gradients or solvent purity affecting crystallinity.

- Characterization Methods : BET surface area vs. active site density.

- Testing Protocols : Light source intensity (mW/cm²) or sacrificial agent concentrations.

Reproducibility requires standardized synthesis (e.g., ISO guidelines) and cross-lab validation using shared reference materials .

Q. What role does this compound play in designing stimuli-responsive materials?

- Methodological Answer : The ligand’s rigid π-conjugated backbone enables pH- or temperature-responsive behavior in hydrogels. For example, incorporating it into poly(acrylic acid) networks creates materials with tunable swelling ratios (1.5× to 5×) under pH 4–10. Responsiveness is quantified via dynamic mechanical analysis (DMA) and in situ FT-IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.